Cas no 976-70-5 (6,7-Dihydrocanrenone)

6,7-Dihydrocanrenone structure
6,7-Dihydrocanrenone structure
Nome del prodotto:6,7-Dihydrocanrenone
Numero CAS:976-70-5
MF:C22H30O3
MW:342.471807003021
CID:886562
PubChem ID:101931

6,7-Dihydrocanrenone Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-oxopregn-4-ene-21,17alpha-carbolactone
    • 10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3'H-spi ro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
    • 17&beta
    • 17β
    • 6,7-Dihydrocanrenone
    • 20-spirox-4-ene-3,20-dione
    • 3-(3-oxo-17-beta-hydroxy-4-androsten-17-alpha-yl)propionic acid gamma-lactone
    • spirolactone
    • 3-(3-Oxo-17beta-hydroxyandrost-4-en-17alpha-yl)propiolactone
    • 3'-(3-Oxo-17beta-hydroxyandrost-4-en-17alpha-yl)-propionic acid lactone
    • SC 5233
    • 17α-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone (6CI, 7CI, 8CI)
    • 17β-Hydroxy-3-oxopregn-4-en-21-carboxylic acid γ-lactone
    • 3-(3-Oxo-17β-hydroxy-4-androsten-17-yl)propionic acid γ-lactone
    • 3-(3-Oxo-17β-hydroxyandrost-4-en-17α-yl)propiolactone
    • 3′-(3-Oxo-17β-hydroxyandrost-4-en-17α-yl)-propionic acid lactone
    • omega-(3-Oxo-17-beta-hydroxy-4-androsten-17-alpha-yl) propionic acid lactone
    • 4-17-00-06330 (Beilstein Handbook Reference)
    • BBL033693
    • (1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione
    • EC 213-552-4
    • 3'-(3-OXO-17.BETA.-HYDROXYANDROST-4-EN-17.ALPHA.-YL)-PROPIONIC ACID LACTONE
    • EINECS 213-552-4
    • DTXSID10875403
    • NCGC00246184-03
    • 17.alpha.-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone
    • AB00829008-05
    • 3-(3-OXO-17.BETA.-HYDROXYANDROST-4-EN-17.ALPHA.-YL)PROPIOLACTONE
    • 976-70-5
    • HMS2878M21
    • SMR000539898
    • UNII-3N8TCN29OP
    • 3-(3-OXO-17.BETA.-HYDROXY-4-ANDROSTEN-17-YL)PROPIONIC ACID .GAMMA.-LACTONE
    • 3N8TCN29OP
    • NCGC00246184-01
    • (8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
    • CHEMBL400534
    • STK801875
    • (2R)-3,4-Dihydro-5H-spiro(androst-4-ene-17,2-furan)-3,5-dione
    • (1R,3AS,3BR,9AR,9BS,11AS)-9A,11A-DIMETHYL-3,3A,3B,4,5,8,9,9B,10,11-DECAHYDRO-2H-SPIRO[CYCLOPENTA[A]PHENANTHRENE-1,2'-OXOLANE]-5',7-DIONE
    • Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)-
    • SC-5233
    • Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone, (17.alpha.)-
    • spriolactone
    • 17-alpha-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone
    • 17.BETA.-HYDROXY-3-OXOPREGN-4-EN-21-CARBOXYLIC ACID .GAMMA.-LACTONE
    • BRN 0043765
    • MLS001164723
    • (8R,9S,10R,13S,14S,17R)-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
    • SPIRONOLACTONE IMPURITY C [EP IMPURITY]
    • (2'R)-3',4'-DIHYDRO-5'H-SPIRO(ANDROST-4-ENE-17,2'-FURAN)-3,5'-DIONE
    • VS-12223
    • AKOS005622474
    • NS00008961
    • SCHEMBL18218188
    • Inchi: 1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1
    • Chiave InChI: UWBICEKKOYXZRG-WNHSNXHDSA-N
    • Sorrisi: C[C@]12CC[C@@H]3[C@]4(CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C

Proprietà calcolate

  • Massa esatta: 342.21949481g/mol
  • Massa monoisotopica: 342.21949481g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 0
  • Complessità: 679
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3
  • Superficie polare topologica: 43.4Ų

Proprietà sperimentali

  • Densità: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 165 ºC
  • Punto di ebollizione: 522.8±50.0 °C at 760 mmHg
  • Punto di infiammabilità: 228.9±30.2 °C
  • Solubilità: Leggermente solubile (9,9e-3 g/l) (25°C),
  • Pressione di vapore: 0.0±1.4 mmHg at 25°C

6,7-Dihydrocanrenone Informazioni sulla sicurezza

6,7-Dihydrocanrenone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1619039-30MG
976-70-5
30MG
¥21175.73 2023-01-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1619039-30MG
Spironolactone Related Compound C
976-70-5
30mg
¥13902.14 2024-12-26
A2B Chem LLC
AW54629-10mg
Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)-
976-70-5
10mg
$333.00 2024-07-18
Key Organics Ltd
VS-12223-0.5g
(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione
976-70-5 >90%
0.5g
£474.00 2025-02-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR3135-50MG
976-70-5
¥6274.38 2023-01-14
A2B Chem LLC
AW54629-100mg
Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)-
976-70-5
100mg
$1719.00 2024-07-18
Key Organics Ltd
VS-12223-1g
(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione
976-70-5 >90%
1g
£763.00 2025-02-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR3135-50MG
Spironolactone Related Compound C
976-70-5
50mg
¥5944.08 2024-12-26
TRC
D448720-100mg
6,7-Dihydrocanrenone
976-70-5
100mg
$ 1669.00 2023-09-07
TRC
D448720-10mg
6,7-Dihydrocanrenone
976-70-5
10mg
$ 221.00 2023-09-07

6,7-Dihydrocanrenone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Riferimento
A novel synthesis of spironolactone. An application of the hydroformylation reaction
Wuts, Peter G. M.; Ritter, Allen R., Journal of Organic Chemistry, 1989, 54(21), 5180-2

Synthetic Routes 2

Condizioni di reazione
Riferimento
Spironolactone process
, United States, , ,

Synthetic Routes 3

Condizioni di reazione
Riferimento
Silicon in synthesis: use of the highly nucleophilic trimethylsilylallyl anion for the synthesis of steroidal 17-spiro-γ-lactones
Ehlinger, Ed; Magnus, Philip, Tetrahedron Letters, 1980, 21(1), 11-14

Synthetic Routes 4

Condizioni di reazione
Riferimento
17α-(2-Carboxyethyl)-17β-hydroxy-4-androsten-3-one lactone
, Romania, , ,

Synthetic Routes 5

Condizioni di reazione
Riferimento
An improved aldactone synthesis
Stefanovic, Milutin; Mladenovic, Slobodan; Rihter, Boris, Glasnik Hemijskog Drustva Beograd, 1979, 44(3), 159-65

Synthetic Routes 6

Condizioni di reazione
Riferimento
17β-Hydroxy-3-oxo-17α-pregn-4-ene-21-carboxylic acid γ-lactone
, Netherlands, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  1 h, 25 °C
Riferimento
The Baeyer-Villiger oxidation of ketones and aldehydes
Krow, Grant R., Organic Reactions (Hoboken, 1993, (1993),

Synthetic Routes 8

Condizioni di reazione
Riferimento
3-(3-Oxo-4-unsaturated steroid-17α-yl)propionic acid lactones
, Federal Republic of Germany, , ,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Tempo ,  Sodium hypochlorite ,  Hydrogen bromide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane ,  Water ;  6 h, 10 - 15 °C
Riferimento
Method for synthesis of spironolactone intermediate Canrenone
, China, , ,

Synthetic Routes 10

Condizioni di reazione
Riferimento
3-(17β-Hydroxy-3-oxoandrost-4-en-17α-yl)propiolactone
, Japan, , ,

Synthetic Routes 11

Condizioni di reazione
Riferimento
3-(17β-Hydroxyandrost-4-en-3-on-17α-yl)propiolactone
, Japan, , ,

Synthetic Routes 12

Condizioni di reazione
Riferimento
Steroidal Spiro-γ-lactones That Inhibit 17β-Hydroxysteroid Dehydrogenase Activity in Human Placental Microsomes
Sam, Kay Mane; Auger, Serge; Luu-The, Van; Poirier, Donald, Journal of Medicinal Chemistry, 1995, 38(22), 4518-28

Synthetic Routes 13

Condizioni di reazione
Riferimento
Steroidal spironolactones
, United States, , ,

Synthetic Routes 14

Condizioni di reazione
Riferimento
Antiandrogenic activity of some steroid spirolactones
Gella, I. M.; Sergienko, L. Yu.; Cherevko, A. N., Khimiko-Farmatsevticheskii Zhurnal, 1990, 24(12), 29-31

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Tempo ,  Sodium hypochlorite ,  Potassium bromide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane ,  Water ;  6 h, 10 - 15 °C
Riferimento
Method for synthesis of testosterone lactone as Spironolactone intermediate
, China, , ,

Synthetic Routes 16

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  rt → 150 °C; 3 h, 150 °C
1.2 Reagents: Sodium chloride Solvents: Water
Riferimento
Method for synthesizing steroid compound, canrenone and spirolactone
, China, , ,

Synthetic Routes 17

Condizioni di reazione
Riferimento
Steroid carboxalates
, Federal Republic of Germany, , ,

Synthetic Routes 18

Condizioni di reazione
Riferimento
Lactonization at the 17β-position of steroids
Sturtz, Georges; Yaouanc, Jean Jacques; Krausz, Francois; Labeeuw, Bernard, Synthesis, 1980, (4), 289-91

Synthetic Routes 19

Condizioni di reazione
Riferimento
Silicon in synthesis. 10. The (trimethylsilyl)allyl anion: a β-acyl anion equivalent for the conversion of aldehydes and ketones into γ-lactones
Ehlinger, Ed; Magnus, Philip, Journal of the American Chemical Society, 1980, 102(4), 5004-11

6,7-Dihydrocanrenone Raw materials

6,7-Dihydrocanrenone Preparation Products

Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd